molecular formula C11H10ClN3S B14254067 N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide CAS No. 184842-87-3

N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide

Cat. No.: B14254067
CAS No.: 184842-87-3
M. Wt: 251.74 g/mol
InChI Key: OUSUWFXHNNTAGE-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboximidamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. The compound’s structure allows it to bind to particular receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is unique due to its specific thiazole ring structure and the presence of a carboximidamide group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

184842-87-3

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide

InChI

InChI=1S/C11H10ClN3S/c1-7-6-10(16-15-7)11(13)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14)

InChI Key

OUSUWFXHNNTAGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(=NC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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